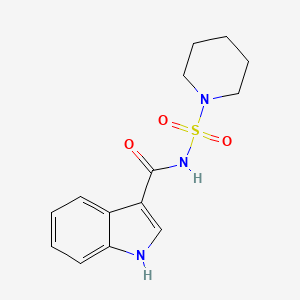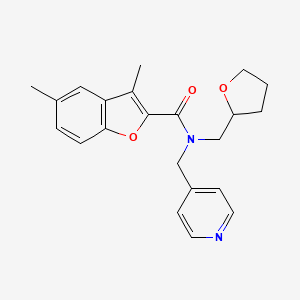![molecular formula C15H15N3O3 B5212181 1H-imidazol-2-yl[2-(4-morpholinylcarbonyl)phenyl]methanone](/img/structure/B5212181.png)
1H-imidazol-2-yl[2-(4-morpholinylcarbonyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-imidazol-2-yl[2-(4-morpholinylcarbonyl)phenyl]methanone is a chemical compound that is widely used in scientific research. It is a type of kinase inhibitor that has been shown to have various biochemical and physiological effects.
Mécanisme D'action
1H-imidazol-2-yl[2-(4-morpholinylcarbonyl)phenyl]methanone works by inhibiting the activity of kinases. Kinases are enzymes that are involved in the transfer of phosphate groups from ATP to other molecules. By inhibiting the activity of kinases, 1H-imidazol-2-yl[2-(4-morpholinylcarbonyl)phenyl]methanone can disrupt signal transduction pathways and prevent the activation of downstream targets.
Biochemical and Physiological Effects
1H-imidazol-2-yl[2-(4-morpholinylcarbonyl)phenyl]methanone has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells. It has also been shown to reduce inflammation and prevent the activation of immune cells. Additionally, it has been shown to have neuroprotective effects and prevent the death of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1H-imidazol-2-yl[2-(4-morpholinylcarbonyl)phenyl]methanone in lab experiments is that it is a potent inhibitor of kinases. This makes it a useful tool for studying signal transduction pathways and the role of kinases in various biological processes. However, one limitation of using this compound is that it may have off-target effects and inhibit other enzymes besides kinases.
Orientations Futures
There are many future directions for the study of 1H-imidazol-2-yl[2-(4-morpholinylcarbonyl)phenyl]methanone. One direction is to study its potential as a therapeutic agent for cancer and other diseases. Another direction is to study its effects on other biological processes, such as metabolism and cell differentiation. Additionally, it may be useful to study the structure-activity relationship of this compound and develop more potent and selective kinase inhibitors.
Méthodes De Synthèse
The synthesis of 1H-imidazol-2-yl[2-(4-morpholinylcarbonyl)phenyl]methanone involves several steps. The first step involves the reaction of 4-morpholinylcarbonyl chloride with 2-aminophenylmethanone to form 2-(4-morpholinylcarbonyl)phenylmethanone. The second step involves the reaction of 2-(4-morpholinylcarbonyl)phenylmethanone with imidazole to form 1H-imidazol-2-yl[2-(4-morpholinylcarbonyl)phenyl]methanone.
Applications De Recherche Scientifique
1H-imidazol-2-yl[2-(4-morpholinylcarbonyl)phenyl]methanone has been extensively used in scientific research. It is a type of kinase inhibitor that has been shown to have various biochemical and physiological effects. It has been used in the study of cancer, inflammation, and other diseases. It has also been used in the study of signal transduction pathways.
Propriétés
IUPAC Name |
1H-imidazol-2-yl-[2-(morpholine-4-carbonyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3/c19-13(14-16-5-6-17-14)11-3-1-2-4-12(11)15(20)18-7-9-21-10-8-18/h1-6H,7-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQVCXZBNRUJRFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC=CC=C2C(=O)C3=NC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-{2-[2-(3-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5212108.png)

![5-(2,4-dimethoxybenzylidene)-1-{4-[(4-methylbenzyl)oxy]phenyl}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5212119.png)

![4-benzyl-1-(3-{1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B5212128.png)
![1-{2-[(2,5-dimethoxyphenyl)amino]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5212134.png)
![N-{2-(1,3-benzodioxol-5-yl)-1-[(methylamino)carbonyl]vinyl}benzamide](/img/structure/B5212135.png)
![1-(4-chlorophenyl)-5-[(5-iodo-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5212141.png)
![(4-{[4-oxo-3-(3-pyridinylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenoxy)acetic acid](/img/structure/B5212146.png)
![(2-aminoethyl){2-[2-(2,3-dichlorophenoxy)ethoxy]ethyl}amine](/img/structure/B5212153.png)
![dimethyl [(5-acetyl-2-methyl-3-furyl)methyl]phosphonate](/img/structure/B5212196.png)
![10-(1-methylethylidene)-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5212211.png)
![ethyl {[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclopentan]-2-yl]thio}acetate](/img/structure/B5212223.png)